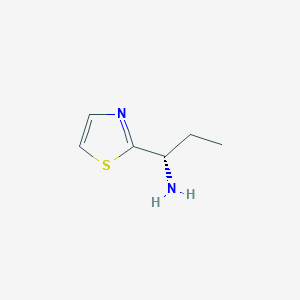

(1s)-1-(1,3-Thiazol-2-yl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(1S)-1-(1,3-thiazol-2-yl)propan-1-amine |

InChI |

InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3/t5-/m0/s1 |

InChI Key |

YKGZPHYTHVAUGN-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@@H](C1=NC=CS1)N |

Canonical SMILES |

CCC(C1=NC=CS1)N |

Origin of Product |

United States |

Asymmetric Synthesis and Enantioselective Preparation of 1s 1 1,3 Thiazol 2 Yl Propan 1 Amine and Analogues

Catalytic Asymmetric Methodologies for Chiral Thiazole (B1198619) Amine Synthesis

The direct introduction of a stereocenter adjacent to the thiazole ring through catalytic asymmetric methods is a highly sought-after and atom-economical approach. Both transition metal catalysis and organocatalysis have emerged as powerful tools to achieve high enantioselectivity in the synthesis of chiral thiazole amines.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Related Substrates

Transition metal-catalyzed asymmetric hydrogenation of prochiral ketones and imines stands as one of the most direct and efficient methods for producing chiral alcohols and amines, respectively. nih.gov The synthesis of (1S)-1-(1,3-Thiazol-2-yl)propan-1-amine can be envisioned through the asymmetric hydrogenation of a suitable precursor, such as 2-propionylthiazole (B1293893) to form the corresponding chiral alcohol, which can then be converted to the desired amine.

A notable example in the synthesis of a closely related analogue, (S)-1-(thiazol-2-yl)ethanol, involves the ruthenium-catalyzed asymmetric hydrogenation of 2-acetylthiazole. This reaction utilizes a chiral NNP ligand derived from a cinchona alkaloid in combination with a ruthenium complex. nih.gov The use of such catalytic systems has proven effective for a range of heteroaromatic ketones, achieving high yields and excellent enantioselectivities. nih.gov

For the specific transformation of 2-acetylthiazole, the reaction conditions and results are summarized in the table below:

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| Ru-NNP Complex | 2-Acetylthiazole | (S)-1-(Thiazol-2-yl)ethanol | >99 | 98 |

| Data sourced from a study on ruthenium-catalyzed asymmetric hydrogenation of heteroaromatic ketones. nih.gov |

This highly enantioselective reduction of the ketone provides a key intermediate. The resulting (S)-1-(thiazol-2-yl)ethanol can then be converted to the target amine, (1S)-1-(1,3-Thiazol-2-yl)ethan-1-amine, through standard synthetic transformations, such as a Mitsunobu reaction with a nitrogen source or conversion to a leaving group followed by nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent. By analogy, the synthesis of this compound would commence with the asymmetric hydrogenation of 2-propionylthiazole using a similar ruthenium-based catalytic system.

Organocatalytic Approaches to Chiral Thiazole Amines

Organocatalysis has emerged as a powerful complementary strategy to metal-based catalysis for asymmetric synthesis. nih.gov Chiral Brønsted acids, Brønsted bases, and phase-transfer catalysts have been successfully employed in the enantioselective synthesis of a wide variety of chiral amines.

In the context of synthesizing chiral thiazole amines, an organocatalytic approach could involve the asymmetric functionalization of a thiazole-containing substrate. For instance, a chiral phosphoric acid or a bifunctional thiourea (B124793) catalyst could be used to control the stereoselective addition of a nucleophile to a thiazole-containing imine. While specific examples for the direct synthesis of this compound using organocatalysis are not extensively documented in the literature, the general principles of organocatalytic amination reactions are well-established and offer a promising avenue for future research.

Stereoselective Transformations in the Construction of Thiazole-Bearing Stereocenters

Beyond the direct catalytic asymmetric approach on a pre-formed thiazole ring, the stereocenter can also be established through stereoselective transformations of chiral precursors. This strategy relies on the use of chiral auxiliaries or reagents to guide the formation of the desired stereochemistry.

One common approach involves the use of chiral sulfinimines, which are versatile intermediates in the asymmetric synthesis of amines. nih.gov For instance, a chiral sulfinamide can be condensed with 2-propionylthiazole to form a chiral sulfinylimine. Subsequent diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, would yield the enantiomerically enriched this compound. The stereochemical outcome is controlled by the chirality of the sulfinyl group, which directs the hydride attack to one of the diastereotopic faces of the imine.

Another strategy could involve the stereoselective addition of an organometallic reagent to a chiral thiazolyl imine or a related electrophile. The presence of a chiral directing group on the thiazole nucleus or the use of a chiral ligand on the organometallic species can induce high levels of diastereoselectivity.

Convergent and Multi-Component Strategies for Enantiopure Thiazole Derivatives

Convergent and multi-component reactions (MCRs) offer an efficient and step-economical approach to the synthesis of complex molecules, including enantiopure thiazole derivatives. These strategies involve the simultaneous reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial components.

While a specific multi-component reaction for the direct asymmetric synthesis of this compound is not readily found in the literature, the development of MCRs for the synthesis of substituted thiazoles is an active area of research. For example, the Hantzsch thiazole synthesis, a classic method involving the reaction of a thioamide with an α-haloketone, can be adapted to a multi-component format. By employing a chiral starting material, such as a chiral amine or a chiral aldehyde, it is possible to introduce stereochemistry into the final thiazole product.

Future advancements in this area may lead to the development of a one-pot, asymmetric multi-component reaction that directly yields chiral thiazole amines like this compound with high enantiopurity.

Synthetic Transformations and Derivatization Strategies for 1s 1 1,3 Thiazol 2 Yl Propan 1 Amine Scaffolds

Functionalization of the Amine Moiety

The primary amine group of (1S)-1-(1,3-thiazol-2-yl)propan-1-amine is a key handle for derivatization, readily undergoing reactions typical of primary amines to afford a diverse range of functionalized molecules.

N-Acylation Reactions

N-acylation is a fundamental transformation for modifying the amine moiety, converting it into an amide. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). nih.govsemanticscholar.orgnih.gov These reactions are often performed in the presence of a base, like N,N-diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the acidic byproduct. semanticscholar.orgijpsr.com The choice of solvent is typically an inert organic solvent like dichloromethane (B109758) or chloroform. semanticscholar.orgijpsr.com For instance, reaction with acetic anhydride yields the corresponding N-acetyl derivative. nih.govnih.gov This transformation is not only crucial for peptide synthesis but also serves as a method for producing various amides with tailored properties. nih.gov

| Acylating Agent | Base/Conditions | Product | Reference(s) |

| Acyl Chloride (e.g., Benzoyl Chloride) | DIPEA in CH2Cl2 | N-Benzoyl-(1S)-1-(1,3-thiazol-2-yl)propan-1-amine | semanticscholar.org |

| Acid Anhydride (e.g., Acetic Anhydride) | Solvent-free or Pyridine | N-Acetyl-(1S)-1-(1,3-thiazol-2-yl)propan-1-amine | nih.govnih.gov |

| Chloroacetyl Chloride | K2CO3 in Chloroform | N-(2-Chloroacetyl)-(1S)-1-(1,3-thiazol-2-yl)propan-1-amine | ijpsr.com |

| Carboxylic Acid with Benzotriazole | Water, Room Temperature or Microwave | N-Acyl-(1S)-1-(1,3-thiazol-2-yl)propan-1-amine | nih.gov |

Alkylation and Arylation at Nitrogen

Direct N-alkylation or N-arylation of the primary amine introduces alkyl or aryl substituents, converting the primary amine into a secondary or tertiary amine. Modern synthetic methods, such as the "borrowing hydrogen" or hydrogen auto-transfer (HAT) strategy, offer an efficient route for N-alkylation. rsc.org This methodology often employs a metal catalyst, such as a cobalt(II) or iron(III) complex, to facilitate the reaction between the amine and an alcohol, which serves as the alkylating agent. rsc.orgresearchgate.net The reaction proceeds via the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated product. This approach is valued for its atom economy, as the only byproduct is water. For chiral amines, maintaining the stereochemical integrity at the α-carbon is a critical consideration, and certain iron-catalyzed systems have been shown to achieve complete retention of chirality during N-alkylation. researchgate.net

Modifications of the Thiazole (B1198619) Ring System

The thiazole ring itself is amenable to a variety of chemical modifications, allowing for the introduction of diverse substituents or the construction of more complex, polycyclic architectures.

Substituent Introduction and Manipulation on the Thiazole Nucleus

The 2-aminothiazole (B372263) core activates the C5 position of the thiazole ring, making it susceptible to electrophilic substitution reactions. This allows for the direct introduction of various functional groups onto the heterocyclic nucleus. A common example is the azo coupling reaction, where the thiazole derivative reacts with a diazonium salt to form a 5-arylazo-2-aminothiazole derivative. researchgate.net Similarly, the amino group can be converted into a diazonium salt itself and subsequently replaced with other nucleophiles, such as halides, in a Sandmeyer-type reaction to afford 2-halothiazoles. nih.gov

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference(s) |

| Azo Coupling | Aromatic Diazonium Salts | C5 | 5-Arylazo-2-aminothiazole | researchgate.net |

| Halogenation (via Sandmeyer) | NaNO2, CuSO4, NaCl | C2 (replaces NH2) | 2-Chlorothiazole | nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-2-aminothiazole | mdpi.comsemanticscholar.org |

Formation of Fused and Bridged Thiazole Architectures

The 2-aminothiazole structure is a versatile building block for synthesizing fused heterocyclic systems. The endocyclic nitrogen and the exocyclic amine group can participate in cyclocondensation reactions with bifunctional electrophiles to create bicyclic and polycyclic scaffolds.

Two prominent examples are the synthesis of thiazolo[3,2-a]pyrimidines and thiazolo[3,2-b] nih.govacs.orgnih.govtriazoles.

Thiazolo[3,2-a]pyrimidines are commonly formed by reacting 2-aminothiazoles with reagents like β-keto esters (e.g., ethyl acetoacetate) or α,β-unsaturated carbonyl compounds. nih.govpharmatutor.org The reaction typically involves an initial Michael addition or condensation followed by an intramolecular cyclization and dehydration to yield the fused pyrimidine (B1678525) ring. nih.govtandfonline.com

Thiazolo[3,2-b] nih.govacs.orgnih.govtriazoles are synthesized from 2-aminothiazole precursors that are first converted to a 1,2,4-triazole-3-thiol intermediate. This intermediate is then reacted with α-haloketones, leading to S-alkylation followed by acid-catalyzed cyclization to form the fused thiazolo[3,2-b] nih.govacs.orgnih.govtriazole system. researchgate.netresearchgate.net This class of compounds is noted for its rigid, planar structure. acs.org

Hybridization with Other Heterocyclic Systems

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophoric moieties, is a powerful tool in medicinal chemistry. The this compound scaffold can be hybridized with other heterocyclic systems, such as pyrazoles and triazoles, to generate novel chemical entities. ekb.egbohrium.comnih.gov

The synthesis of these hybrids often employs multicomponent reactions or sequential coupling strategies. For example, thiazole-pyrazole hybrids can be synthesized by condensing a pyrazole-carbaldehyde with a thiazole-containing hydrazine (B178648) derivative. nih.gov Another key strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, which is used to link a thiazole moiety bearing an alkyne group with another heterocycle containing an azide (B81097) group, forming a stable 1,2,3-triazole linker. bohrium.comresearchgate.net These methods allow for the efficient generation of diverse molecular hybrids. ekb.egacs.org

| Hybrid System | Linked Heterocycle | Synthetic Strategy Example | Reference(s) |

| Thiazole-Pyrazole | Pyrazole | Condensation of a pyrazole-4-carbaldehyde with a thiazol-2-yl-hydrazine. | nih.govekb.eg |

| Thiazole-Triazole | 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) between an azide and a terminal alkyne on separate heterocyclic precursors. | bohrium.comresearchgate.netacs.org |

| Thiazole-Pyrazoline | Pyrazoline | Cyclocondensation of a pyrazoline carbothioamide with a phenacyl bromide. | acs.org |

| Thiazole-Thiazolidinone | Thiazolidine-2,4-dione | Multi-step synthesis involving the connection of triazole and thiazolidinone nuclei via a linker. | nih.gov |

Computational and Theoretical Investigations of 1s 1 1,3 Thiazol 2 Yl Propan 1 Amine Systems

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These ab initio or Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to map out the electronic landscape of the molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of a molecule, from which numerous properties can be derived. tandfonline.commdpi.com The first step in a typical DFT study is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. acs.org

For (1S)-1-(1,3-Thiazol-2-yl)propan-1-amine, a DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would yield its three-dimensional structure with high precision. This would provide definitive values for all bond lengths, bond angles, and dihedral (torsional) angles. From this optimized geometry, key electronic properties such as the total energy, dipole moment, and polarizability can be calculated, offering a comprehensive electronic profile of the molecule.

Table 1: Predicted Optimized Geometric Parameters from DFT (Note: The following data are illustrative as specific literature for this compound is unavailable. Values would be derived from a DFT geometry optimization.)

| Structural Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S(1)-C(2) of Thiazole (B1198619) Ring | Data not available in literature |

| Bond Length | C(2)-N(3) of Thiazole Ring | Data not available in literature |

| Bond Length | C(2)-C(propyl) | Data not available in literature |

| Bond Length | C(propyl)-N(amine) | Data not available in literature |

| Bond Angle | C(5)-S(1)-C(2) | Data not available in literature |

| Dihedral Angle | N(3)-C(2)-C(propyl)-N(amine) | Data not available in literature |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgnumberanalytics.com This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. uni-muenchen.de

An NBO analysis of this compound would quantify the electron density on each atom (natural atomic charges), revealing the polarity of bonds. It would identify the lone pair orbitals on the sulfur atom, the thiazole nitrogen, and the amine nitrogen. A key aspect of NBO is the second-order perturbation theory analysis, which calculates the stabilization energy (E(2)) associated with charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. uni-muenchen.deresearchgate.net For this molecule, significant stabilization would be expected from the delocalization of the nitrogen lone pairs into the antibonding orbitals (σ* or π*) of adjacent bonds, which is crucial for understanding its electronic stability. researchgate.net

Table 2: Illustrative NBO Analysis of Intramolecular Interactions (Note: Data are hypothetical, representing the type of information an NBO calculation would provide. Specific E(2) values are not available.)

| Donor NBO (Filled) | Acceptor NBO (Empty) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Lone Pair of N(3) in Thiazole | Antibonding σ* of C(2)-S(1) | Data not available in literature |

| Lone Pair of N(amine) | Antibonding σ* of C(propyl)-H | Data not available in literature |

| Bonding σ of C(4)-C(5) in Thiazole | Antibonding σ* of C(2)-N(3) | Data not available in literature |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. chemrxiv.orgnih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively, and are crucial for understanding non-covalent interactions like hydrogen bonding. nih.gov

For this compound, the MEP surface would be expected to show the most negative potential localized around the two nitrogen atoms, with the amine nitrogen likely being more negative than the thiazole nitrogen. These sites represent the primary centers for interaction with electrophiles, such as protonation. Conversely, the hydrogen atoms of the amine group (-NH2) would exhibit a strong positive potential, marking them as the primary hydrogen bond donor sites.

Table 3: Predicted MEP Surface Characteristics and Reactive Sites (Note: These are qualitative predictions based on the molecular structure.)

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Amine Nitrogen (N) | Strongly Negative (Vmin) | Site for electrophilic attack; H-bond acceptor |

| Thiazole Nitrogen (N3) | Negative | Secondary site for electrophilic attack; H-bond acceptor |

| Amine Hydrogens (H) | Strongly Positive (Vmax) | Site for nucleophilic attack; H-bond donor |

| Thiazole Ring (π-system) | Moderately Negative | Potential for π-stacking interactions |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile). youtube.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. tandfonline.comresearchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For this compound, the HOMO is expected to be localized primarily on the amine and thiazole nitrogen atoms. The HOMO-LUMO gap and derived descriptors would provide a quantitative scale of its reactivity compared to other similar molecules.

Table 4: Global Reactivity Descriptors from FMO Theory (Note: Values are not available from literature and would be derived from DFT calculations.)

| Descriptor | Formula | Predicted Value |

|---|---|---|

| HOMO Energy (EHOMO) | - | Data not available in literature |

| LUMO Energy (ELUMO) | - | Data not available in literature |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available in literature |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in literature |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available in literature |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available in literature |

Molecular Dynamics and Simulation Studies

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations model the atomistic motion of molecules over time. ulisboa.pt By solving Newton's equations of motion for a system, MD can explore conformational landscapes, solvent interactions, and the stability of ligand-receptor complexes. nih.govnih.gov

An MD simulation of this compound in a solvent like water would reveal its dynamic behavior. It would show how the propyl chain flexes and rotates, what the preferred conformations are in solution, and how the molecule forms and breaks hydrogen bonds with surrounding water molecules. nih.gov If this compound were being studied as a potential drug ligand, MD simulations would be critical for assessing the stability of its binding pose within a protein's active site over a period of nanoseconds. researchgate.net

Computational Approaches to Chemical Selectivity and Reactivity

Building upon the foundational methods above, computational chemistry can predict the selectivity of chemical reactions. Reactivity is not uniform across a molecule; certain atoms are more susceptible to attack than others. The MEP surface gives a qualitative picture of this, but more quantitative measures can be derived.

For this compound, a key question of selectivity involves the two nitrogen atoms: which is more nucleophilic? While MEP provides a clue, local reactivity descriptors derived from conceptual DFT, such as Fukui functions or Parr functions, can quantify the reactivity of each atomic site. mdpi.comresearchgate.netresearchgate.net These indices predict the most likely sites for electrophilic, nucleophilic, and radical attack. nih.govrsc.org By calculating these local descriptors, one could definitively predict whether an incoming electrophile would preferentially react with the exocyclic amine nitrogen or the endocyclic thiazole nitrogen, providing invaluable guidance for synthetic chemistry.

Theoretical Evaluation of Molecular Interactions in Diverse Chemical Environments

The molecular interactions of this compound are dictated by its distinct functional groups: the thiazole ring, the primary amine group, and the propyl chain. The nature and strength of these interactions are highly dependent on the surrounding chemical environment, such as different solvents or the active site of a biological macromolecule. Computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into these interactions.

The environment can significantly influence the conformational preferences and relative energies of the molecule. nih.gov Studies on similar thiazole-containing amino acid residues have shown that while the geometry of different conformers is generally maintained across environments, their relative energies can be altered by interactions with the solvent, which tends to stabilize the conformers. nih.gov

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors. In protic solvents like water or methanol, this compound can form strong hydrogen bonds, which significantly affects its solubility and conformational equilibrium. elsevierpure.comscispace.com Similarly, in a biological context, these groups can form key hydrogen bond interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The propyl group and the C-H bonds of the thiazole ring contribute to the molecule's hydrophobic character. In aqueous environments, these hydrophobic regions will tend to be shielded from the polar solvent, influencing the molecule's folding and its interaction with nonpolar pockets in proteins. nih.gov

π-Interactions: The thiazole ring, being an aromatic heterocycle, can participate in various π-interactions, including π-π stacking with other aromatic rings (e.g., phenylalanine, tyrosine, or histidine residues in a protein) and cation-π interactions with positively charged species. The sp2 hybridized sulfur atom in the thiazole ring also has the potential to engage in specific non-covalent interactions. nih.gov

Interactive Data Table: Potential Molecular Interactions in Different Solvent Environments

| Solvent Type | Dominant Interaction Type | Interacting Groups on this compound | Expected Outcome |

| Aprotic Polar (e.g., Acetonitrile) | Dipole-dipole | Thiazole ring, Amine group | Solvation of polar groups, influencing conformational preference. |

| Protic Polar (e.g., Water, Methanol) | Hydrogen Bonding | Amine group (donor), Thiazole N and S atoms (acceptors) | High solubility, stabilization of specific conformers through strong solute-solvent interactions. nih.govelsevierpure.comscispace.com |

| Nonpolar (e.g., Hexane) | van der Waals forces | Propyl chain, Thiazole ring | Limited solubility, aggregation may be favored to minimize contact with the solvent. |

Interactive Data Table: Theoretical Molecular Interactions in a Hypothetical Protein Active Site

| Interacting Partner in Active Site | Potential Interaction Type | Interacting Moiety on this compound | Significance for Binding |

| Aspartic Acid, Glutamic Acid | Ionic Interaction / Strong H-Bond | Protonated Amine group | Strong anchoring point, contributing significantly to binding affinity. |

| Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding | Amine group (donor), Thiazole N (acceptor) | Directional interactions that confer specificity and stability to the binding pose. |

| Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Thiazole ring | Contributes to binding affinity and proper orientation within the active site. nih.gov |

| Leucine, Valine, Isoleucine | Hydrophobic Interaction | Propyl chain, Thiazole C-H | Stabilizes the complex by burying nonpolar surfaces away from the aqueous environment. nih.gov |

It is important to note that while these tables provide a qualitative and theoretical framework for understanding the molecular interactions of this compound, the actual interaction energies and geometries would require specific and detailed quantum mechanical calculations and molecular dynamics simulations for each specific system. nih.govacs.org Such computational studies are invaluable for rational drug design and for predicting the behavior of this compound in various chemical and biological contexts.

Applications of 1s 1 1,3 Thiazol 2 Yl Propan 1 Amine and Its Derivatives in Advanced Organic Synthesis and Chemical Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The chiral amine structure of (1S)-1-(1,3-thiazol-2-yl)propan-1-amine, featuring a stereogenic center adjacent to a nitrogen atom, makes it a compelling candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. researchgate.netCurrent time information in Edmonton, CA.bohrium.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that promotes enantioselective transformations.

The this compound moiety is particularly noteworthy due to the presence of multiple coordination sites. The nitrogen and sulfur atoms of the thiazole (B1198619) ring, along with the exocyclic amine, can act as donors to form stable chelate complexes with various transition metals. This multidentate coordination can create a well-defined and rigid chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions. researchgate.net For instance, derivatives of 2-aminothiazoles can be used to synthesize tridentate ligands that form complexes with metals like platinum(II). researchgate.net The tautomeric nature of the 2-aminothiazole (B372263) unit can lead to both amine and imine ligand isomers, the formation of which can be influenced by the steric bulk of reactants, adding another layer of synthetic versatility. researchgate.net

The application of such ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. The specific stereochemistry of the (1S)-amine is key to inducing asymmetry, as it dictates the spatial arrangement of the catalytic complex and, consequently, the facial selectivity of the substrate's approach.

Below is a table summarizing potential asymmetric reactions where ligands derived from this compound could be applied.

| Asymmetric Reaction Type | Potential Role of the Ligand | Key Features | Reference Principle |

| Hydrogenation | Forms a chiral metal complex (e.g., with Rh, Ru, Ir) to selectively hydrogenate one face of a double bond. | Controls the stereochemical outcome of C=C, C=O, or C=N bond reduction. | scilit.com |

| Allylation | Creates a chiral environment around a Lewis acid (e.g., Cu, B) to control the addition of an allyl group to aldehydes or imines. | Induces 1,3-asymmetric induction in the formation of homoallylic amines or alcohols. Current time information in Edmonton, CA. | Current time information in Edmonton, CA. |

| Aldol Reactions | Acts as a chiral ligand for a metal enolate or as a precursor to a chiral catalyst to control the stereochemistry of C-C bond formation. | Directs the formation of specific syn- or anti-diastereomers and enantiomers. scilit.com | scilit.com |

| Cyclopropanation | Coordinates with a metal catalyst (e.g., Cu, Rh) to mediate the enantioselective transfer of a carbene to an alkene. | Controls the absolute stereochemistry of the newly formed cyclopropane (B1198618) ring. | researchgate.net |

Intermediates and Building Blocks for Complex Molecular Architectures

The unique combination of a chiral amine and a heterocyclic thiazole ring makes this compound a valuable intermediate for constructing complex molecules with potential biological activity and defined three-dimensional structures.

Synthesis of Bioactive Scaffolds and Chemical Probes

The 1,3-thiazole ring is a well-established pharmacophore found in numerous approved drugs and biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. researchgate.netatlantis-press.com Aminothiazole derivatives, in particular, are of exceptional importance in medicinal chemistry. researchgate.net The this compound scaffold serves as a starting point for generating libraries of chiral compounds for drug discovery. Its primary amine can be readily functionalized to introduce diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Research has shown that thiazole-containing compounds can act as potent cytotoxic agents against various cancer cell lines. atlantis-press.com For example, newly synthesized thiazole analogues have demonstrated significant antiproliferative activity against macrophage, HT-29, and Jurkat cells. atlantis-press.com The thiazole moiety also forms the core of molecules designed for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, highlighting its versatility as a privileged scaffold in drug design. researchgate.net The incorporation of the (1S)-propylamine side chain introduces a specific stereocenter, which can be critical for chiral recognition at biological targets, potentially leading to improved potency and reduced off-target effects compared to racemic mixtures.

The following table presents examples of bioactive scaffolds that can be conceptually derived from the thiazole-amine core.

| Bioactive Scaffold Class | Therapeutic Area | Synthetic Utility of Thiazole-Amine Core | Reference Concept |

| Substituted Thiazolyl-Pyridazinones | Anticonvulsant | The amine can be acylated to link the thiazole to other heterocyclic systems like pyridazinone. | atlantis-press.com |

| Thiazole-based Peptidomimetics | Antibiotics, Anticancer | The chiral amine serves as a mimic of an amino acid residue within a larger peptide structure. | researchgate.net |

| Fused Thiazolo-Triazines | Antifungal | The aminothiazole acts as a nucleophile in cyclization reactions to build fused ring systems. tandfonline.com | tandfonline.com |

| Thiazolyl-Benzenesulfonamides | Anticonvulsant, Anticancer | The amine can be part of a larger structure that includes sulfonamide groups, targeting enzymes like carbonic anhydrase. | atlantis-press.com |

Construction of Novel Heterocyclic Systems with Defined Stereochemistry

The presence of both a nucleophilic amine and an aromatic thiazole ring in this compound makes it a versatile building block in diversity-oriented synthesis. bohrium.com This approach aims to create a wide range of structurally diverse molecules, often with complex heterocyclic frameworks. The amine group can participate in a variety of multicomponent reactions (MCRs), such as the Biginelli or Mannich reactions, to rapidly generate molecular complexity from simple precursors. bohrium.com

Crucially, the inherent chirality of the "(1S)" stereocenter can be exploited to direct the stereochemical outcome of subsequent transformations, a process known as asymmetric induction. For example, in reactions forming new rings, the existing stereocenter can influence the facial selectivity of bond formation, leading to the preferential formation of one diastereomer over another. Current time information in Edmonton, CA. This is a powerful strategy for synthesizing novel heterocyclic systems where the relative and absolute stereochemistry is controlled. Such molecules are highly valuable as chemical probes to investigate biological processes and as scaffolds for new chiral drugs. The synthesis of complex drugs like Dabrafenib, which features a substituted thiazole core, exemplifies how these building blocks are assembled into sophisticated final structures. cam.ac.uk

The table below illustrates the types of heterocyclic systems that can be constructed.

| Heterocyclic System | Synthetic Reaction Type | Role of this compound | Reference Principle |

| Imidazo[4,5-e] researchgate.nettandfonline.comthiazino[2,3-c] researchgate.netresearchgate.netrsc.orgtriazines | Cascade Cyclization | Acts as the foundational thiazole-amine unit onto which other rings are fused. | tandfonline.com |

| Thiazolo[5,4-b]pyridines | Multicomponent Reaction (MCR) | The amine group acts as a nucleophilic component in condensation with aldehydes and 1,3-dicarbonyl compounds. | bohrium.com |

| Fused Benzimidazoles | Condensation/Cyclization | The thiazole-amine is first functionalized and then condensed with reagents like o-phenylenediamine. | nih.gov |

| Substituted Pyrimidines | Ring Transformation/Rearrangement | Can be used as a precursor that undergoes skeletal rearrangement under specific reaction conditions to form a new heterocyclic core. | nih.gov |

Theoretical Studies in Advanced Materials Research

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at the atomic level. For a chiral molecule like this compound, theoretical studies can offer insights into its potential applications in materials science and its mechanism of action in biological systems.

Computational Assessment of Molecular Adsorption and Surface Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the adsorption of molecules on various material surfaces, which is critical for applications in catalysis, sensing, and corrosion inhibition. researchgate.net

Theoretical studies can model the interaction of this compound with surfaces such as metals (e.g., Fe, Cu) or nanomaterials (e.g., carbon or boron nitride nanotubes). tandfonline.comrsc.orgnih.gov Such studies calculate key parameters like adsorption energies, optimal adsorption geometries, and the nature of charge transfer between the molecule and the surface. For example, DFT calculations have shown that heterocyclic molecules like thiazole can chemisorb onto surfaces, forming covalent bonds with surface atoms. researchgate.net The calculations can reveal which atoms of the molecule (e.g., the thiazole's sulfur or nitrogen, or the amine nitrogen) are primarily involved in the binding. This information is crucial for designing novel corrosion inhibitors, where strong adsorption passivates the metal surface, or for developing new chemical sensors, where selective binding to a functionalized surface generates a detectable signal. bohrium.com

The table below outlines the types of insights gained from computational adsorption studies.

| Computational Method | Surface/Material | Predicted Properties | Potential Application | Reference Principle |

| Density Functional Theory (DFT) | Iron (Fe) or Copper (Cu) surfaces | Adsorption energy, bonding mechanism, charge transfer, molecular distortion. | Corrosion Inhibition | researchgate.net |

| DFT with van der Waals corrections | Boron Nitride or Boron Phosphide Nanotubes | Binding energy, electronic structure changes (HOMO-LUMO gap), dipole moments. | Drug Delivery, Nanosensors | tandfonline.comrsc.org |

| Molecular Dynamics (MD) Simulations | Doped Metal Surfaces (e.g., Pt-Cu) | Adsorption conformations in different environments (e.g., humid vs. non-humid). | Heterogeneous Catalysis | nih.gov |

Elucidation of Inhibitory Mechanisms via Quantum Chemical Models

Quantum chemical models are instrumental in modern drug design for elucidating how a potential drug molecule (a ligand) interacts with its biological target, typically a protein or enzyme. By modeling the binding of this compound or its derivatives into the active site of a target enzyme, researchers can understand the molecular basis of its inhibitory activity.

Pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. Subsequently, DFT calculations can be used to optimize the geometry of the ligand-target complex and compute the binding energies. These calculations reveal the specific interactions, such as hydrogen bonds or pi-stacking, that stabilize the complex. For example, a quantum chemical study could model how the thiazole ring and the chiral amine of the compound fit into the binding pocket of an enzyme, explaining why the (1S)-enantiomer is more active than its (1R)-counterpart. This detailed mechanistic understanding is invaluable for rationally designing more potent and selective inhibitors.

| Modeling Technique | Objective | Key Outputs | Reference Principle |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | 3D arrangement of hydrophobic, aromatic, H-bond acceptor/donor features. | |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the interaction within a protein's active site with high accuracy. | Binding energies, transition state geometries for enzyme-catalyzed reactions. | |

| Density Functional Theory (DFT) | Calculate electronic properties and optimize geometries of the ligand. | HOMO-LUMO energy gap, molecular electrostatic potential, optimized ligand conformation. | |

| Molecular Docking | Predict the preferred binding orientation of the ligand to the target. | Binding pose, scoring functions to estimate binding affinity. |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enantiopure Thiazole (B1198619) Amines

The synthesis of enantiomerically pure amines is a critical challenge in modern organic chemistry, with profound implications for the pharmaceutical industry. researchgate.netorientjchem.org For amines derived from the thiazole heterocycle, such as (1s)-1-(1,3-Thiazol-2-yl)propan-1-amine, the development of efficient and highly selective synthetic methods is paramount.

Historically, the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-halo ketone, has been a foundational method for constructing the thiazole ring. imist.mawikipedia.org However, achieving high enantioselectivity for chiral amines appended to the thiazole core often requires additional resolution steps or the use of chiral auxiliaries, which can be inefficient.

Future research is increasingly focused on the development of catalytic asymmetric methods that can directly generate enantiopure thiazole amines. Key areas of advancement include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines and enamines represents a powerful strategy for the synthesis of chiral amines. researchgate.netorientjchem.org The development of new chiral phosphorus ligands and metal complexes is crucial for achieving high enantioselectivities in the synthesis of thiazole-containing amines. orientjchem.org

Enantioselective C-H Functionalization: The direct functionalization of C-H bonds is an atom-economical approach to creating new stereocenters. Nickel-catalyzed enantioselective vinylation of 2-azaallyl anions has emerged as a promising method for synthesizing diverse vinyl aryl methyl amines with high enantioselectivity. acs.org Applying such strategies to thiazole-containing substrates could provide a direct route to enantiopure products.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly approach to the synthesis of chiral amines. Engineering these biocatalysts to accept thiazole-substituted ketones or keto-acids could provide a direct and efficient route to enantiopure this compound and related structures.

| Method | Description | Key Advantages |

| Asymmetric Hydrogenation | Reduction of prochiral imines or enamines using a chiral catalyst. | High efficiency and enantioselectivity. researchgate.netorientjchem.org |

| Enantioselective C-H Functionalization | Direct formation of a C-C bond at a specific C-H position with stereocontrol. | High atom economy and access to novel structures. acs.org |

| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. | High selectivity, mild reaction conditions, and environmentally friendly. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid and effective prediction of molecular bioactivity. researchgate.netgithub.io For thiazole amines, including this compound, these computational tools are being employed to accelerate the design of new derivatives with enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By developing mathematical models that correlate the structural features of molecules with their biological activity, researchers can predict the potency of new, unsynthesized compounds. imist.manih.govacs.orgnih.govnih.gov For thiazole derivatives, QSAR models have been successfully built to predict their activity as anticancer agents, aurora kinase inhibitors, and antimicrobial agents. nih.govacs.orgnih.gov

Key applications of AI and ML in this field include:

Virtual Screening: ML models can rapidly screen vast virtual libraries of thiazole-containing compounds to identify potential hits with desired biological activities, significantly reducing the time and cost associated with experimental screening. github.ionih.gov

De Novo Design: Generative AI models can design entirely new thiazole amine structures with optimized properties, exploring chemical space beyond existing compound libraries. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their development. ML models are increasingly used to predict these properties for thiazole derivatives, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

| AI/ML Application | Description | Impact on Thiazole Amine Research |

| QSAR | Correlates molecular structure with biological activity. | Predicts the potency of new derivatives and guides lead optimization. imist.manih.govacs.org |

| Virtual Screening | Computationally screens large compound libraries. | Accelerates the identification of new bioactive thiazole amines. github.ionih.gov |

| De Novo Design | Generates novel molecular structures. | Expands the chemical space of potential thiazole-based drugs. nih.gov |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties. | Improves the success rate of drug development by identifying candidates with better profiles. mdpi.com |

Exploration of New Reactivity Modes and Chemical Transformations

The thiazole ring is a versatile heterocycle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. numberanalytics.com Future research will continue to explore new reactivity modes and chemical transformations of thiazole amines to access novel chemical space and develop compounds with unique biological activities.

The reactivity of the thiazole ring is influenced by the presence of both a sulfur and a nitrogen atom. nih.gov The C2 position is susceptible to nucleophilic attack, while the C5 position is the most favorable site for electrophilic substitution. nih.gov The amino group in 2-aminothiazoles can also participate in a wide range of reactions.

Emerging areas of research in the reactivity of thiazole amines include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, have become indispensable tools for the functionalization of heterocyclic compounds. mdpi.com Developing new catalytic systems for the selective functionalization of the thiazole ring in the presence of a chiral amine will be crucial for synthesizing complex derivatives of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful method for driving novel chemical transformations under mild conditions. acs.org The application of photoredox catalysis to thiazole amines could enable new types of bond formations and cycloaddition reactions that are not accessible through traditional thermal methods.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. The development of flow-based syntheses for thiazole amines could streamline their production and enable the rapid generation of compound libraries for biological screening.

Advanced Spectroscopic and Structural Characterization Techniques for Thiazole Amine Complexes

A deep understanding of the three-dimensional structure of thiazole amine complexes is essential for elucidating their mechanism of action and for guiding the design of more potent and selective analogs. Advanced spectroscopic and structural characterization techniques are playing an increasingly important role in this endeavor.

X-ray crystallography remains the gold standard for determining the precise atomic arrangement of molecules in the solid state. dntb.gov.uanih.govmdpi.com Crystal structures of thiazole derivatives and their complexes with proteins provide invaluable insights into key binding interactions and help to rationalize structure-activity relationships. dntb.gov.uanih.gov

In addition to X-ray crystallography, a range of spectroscopic techniques are employed to characterize thiazole amines and their complexes in solution and the solid state:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for confirming the structure of newly synthesized thiazole amines. nih.govrsc.org Advanced NMR techniques, such as NOESY and ROESY, can provide information about the conformation and intermolecular interactions of these molecules in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of thiazole derivatives. nih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are also used to study non-covalent complexes of thiazole amines with proteins and other biomolecules.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and can be used to identify functional groups and study intermolecular interactions, such as hydrogen bonding. dntb.gov.uanih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence): UV-Vis absorption and fluorescence spectroscopy are used to study the electronic properties of thiazole amines and their complexes. orientjchem.orgnih.gov These techniques are particularly useful for studying the interaction of these compounds with biomolecules, such as DNA. nih.gov

The combination of these advanced techniques provides a comprehensive picture of the structural and electronic properties of thiazole amine complexes, which is essential for the rational design of new and improved therapeutic agents based on the this compound scaffold.

| Technique | Information Provided |

| X-ray Crystallography | Precise 3D atomic structure in the solid state. dntb.gov.uanih.govmdpi.com |

| NMR Spectroscopy | Connectivity, conformation, and intermolecular interactions in solution. nih.govrsc.org |

| Mass Spectrometry | Molecular weight, elemental composition, and study of non-covalent complexes. nih.gov |

| Vibrational Spectroscopy | Functional groups and intermolecular interactions. dntb.gov.uanih.gov |

| Electronic Spectroscopy | Electronic properties and interactions with biomolecules. orientjchem.orgnih.gov |

Q & A

Q. What are the recommended safety protocols for handling (1s)-1-(1,3-Thiazol-2-yl)propan-1-amine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosol generation is likely .

- Ventilation : Conduct experiments in fume hoods or gloveboxes to mitigate inhalation risks, especially during reactions releasing volatile byproducts .

- Waste Disposal : Segregate chemical waste into labeled containers for halogenated organic compounds. Collaborate with certified waste management services for neutralization and disposal .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Catalytic Systems : Use palladium-catalyzed hydroamination (e.g., Pd(OAc)₂ with Xantphos ligand) for enantioselective synthesis. Monitor reaction progress via TLC or HPLC .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency. Ensure anhydrous conditions to prevent side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the amine .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and thiazole ring substitution patterns. CDCl₃ or DMSO-d₆ are ideal solvents .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight and fragmentation patterns. Compare with PubChem data for consistency .

- FT-IR : Identify primary amine N-H stretches (~3300 cm) and thiazole C=N vibrations (~1600 cm) .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biological interactions?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers. Correlate elution order with CD spectra for absolute configuration .

- Docking Studies : Perform molecular docking (AutoDock Vina) to compare binding affinities of (1s)- and (1r)-isomers with target proteins (e.g., kinases or GPCRs) .

- In Vitro Assays : Test enantiomers in cell-based models (e.g., cytotoxicity or enzyme inhibition) to quantify stereospecific bioactivity .

Q. What strategies address contradictory data in environmental fate studies of this compound?

- Methodological Answer :

- Batch Reactor Experiments : Simulate hydrolysis (pH 4–9) and photolysis (UV-Vis irradiation) to quantify degradation half-lives. Use LC-MS/MS to track transformation products .

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict bioaccumulation potential. Validate with experimental log measurements .

- Interlaboratory Validation : Share samples with accredited labs to harmonize analytical protocols (e.g., EPA Method 1694 for water matrices) .

Q. How can researchers evaluate the compound’s stability under long-term storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor purity via HPLC .

- Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to inhibit oxidation. Store in amber glass vials at –20°C for prolonged stability .

Q. What advanced methods quantify trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.